

# The Discovery and Development of JNJ-26854165 (Serdemetan): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

JNJ-26854165, also known as **Serdemetan**, is a novel small molecule that has been investigated for its potential as an anti-cancer agent. Initially identified as a p53 activator, its mechanism of action has been a subject of extensive research, revealing a multi-faceted interaction with key cellular pathways. This technical guide provides an in-depth overview of the discovery, development, and mechanisms of action of JNJ-26854165, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and workflows.

### **Discovery and Initial Characterization**

JNJ-26854165 was first identified through a high-throughput screening campaign designed to discover compounds that could activate the p53 tumor suppressor protein. Subsequent studies characterized it as a tryptamine derivative with potent anti-proliferative and apoptosis-inducing activities in various cancer cell lines.[1]

#### **Mechanism of Action**

The mechanism of action of JNJ-26854165 is complex and appears to involve at least two distinct cellular processes: inhibition of the HDM2-p53 interaction and disruption of cholesterol transport.



#### **HDM2 Ubiquitin Ligase Antagonism**

One of the primary mechanisms attributed to JNJ-26854165 is its role as an antagonist of the human double minute 2 (HDM2) E3 ubiquitin ligase.[2] HDM2 is a critical negative regulator of p53, targeting it for proteasomal degradation. By inhibiting the interaction between HDM2 and p53, JNJ-26854165 leads to the stabilization and accumulation of p53 protein in the nucleus. This, in turn, allows p53 to transcriptionally activate its target genes, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3]



Click to download full resolution via product page

Figure 1: JNJ-26854165 Mechanism of Action on the p53-HDM2 Pathway.

#### **Inhibition of Cholesterol Transport**



Further research has revealed an alternative mechanism of action for JNJ-26854165 involving the disruption of intracellular cholesterol transport.[4][5] This effect is independent of p53 status and contributes to the compound's cytotoxic effects. JNJ-26854165 has been shown to induce a phenotype similar to Tangier disease by promoting the degradation of the ATP-binding cassette transporter A1 (ABCA1), a key regulator of cholesterol efflux.[4] The resulting accumulation of intracellular cholesterol leads to lipotoxicity and cell death.



Click to download full resolution via product page

Figure 2: JNJ-26854165 Mechanism of Action on Cholesterol Transport.

#### **Preclinical Data**



### **In Vitro Activity**

JNJ-26854165 has demonstrated potent cytotoxic activity across a range of cancer cell lines, including those with both wild-type and mutant p53.



| Cell Line     | Cancer Type                        | p53 Status | IC50 (μM) | Reference |
|---------------|------------------------------------|------------|-----------|-----------|
| OCI-AML-3     | Acute Myeloid<br>Leukemia          | Wild-Type  | 0.24      | [2]       |
| MOLM-13       | Acute Myeloid<br>Leukemia          | Wild-Type  | 0.33      | [2]       |
| NALM-6        | Acute<br>Lymphoblastic<br>Leukemia | Wild-Type  | 0.32      | [2]       |
| REH           | Acute<br>Lymphoblastic<br>Leukemia | Wild-Type  | 0.44      | [2]       |
| H460          | Non-Small Cell<br>Lung Cancer      | Wild-Type  | 3.9       | [6]       |
| A549          | Non-Small Cell<br>Lung Cancer      | Wild-Type  | 8.7       | [6]       |
| HCT116 p53+/+ | Colorectal<br>Carcinoma            | Wild-Type  | 0.97      | [6]       |
| HCT116 p53-/- | Colorectal<br>Carcinoma            | Null       | 7.74      | [6]       |
| MM.1S         | Multiple<br>Myeloma                | Wild-Type  | ~1.5      | [4]       |
| Granta-519    | Mantle Cell<br>Lymphoma            | Wild-Type  | ~0.25     | [4]       |
| JeKo-1        | Mantle Cell<br>Lymphoma            | Mutant     | ~2.2      | [4]       |
| U266          | Multiple<br>Myeloma                | Mutant     | ~2.4      | [4]       |

## **In Vivo Activity**



In vivo studies using xenograft models have demonstrated the anti-tumor efficacy of JNJ-26854165.

| Tumor Model                            | Cancer Type                        | Dosing<br>Regimen                                               | Outcome                                                                              | Reference |
|----------------------------------------|------------------------------------|-----------------------------------------------------------------|--------------------------------------------------------------------------------------|-----------|
| H460                                   | Non-Small Cell<br>Lung Cancer      | 50 mg/kg, p.o.                                                  | Enhanced<br>radiation-induced<br>tumor growth<br>delay                               | [6]       |
| A549                                   | Non-Small Cell<br>Lung Cancer      | 50 mg/kg, p.o.                                                  | Enhanced<br>radiation-induced<br>tumor growth<br>delay                               | [6]       |
| Solid Tumor<br>Xenografts<br>(various) | Various                            | 20 mg/kg, p.o.,<br>daily for 5 days,<br>repeated for 6<br>weeks | Significant differences in event-free survival distribution in 18 of 37 solid tumors | [7]       |
| ALL Xenografts                         | Acute<br>Lymphoblastic<br>Leukemia | 20 mg/kg, p.o.,<br>daily for 5 days,<br>repeated for 6<br>weeks | Significant differences in event-free survival distribution in 5 of 7 ALL xenografts | [7]       |

## **Clinical Development**

A Phase 1 first-in-human clinical trial was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of **serdemetan** in patients with advanced solid tumors.[8]

#### **Pharmacokinetics**



**Serdemetan** was rapidly absorbed after oral administration, and its pharmacokinetics were dose-proportional.

| Dose Level (mg/day) | Cmax (ng/mL) | AUC0-24h (μg·h/mL) |
|---------------------|--------------|--------------------|
| 300                 | 2,330        | 43.0               |

Data presented as mean values at steady state.

#### **Safety and Tolerability**

The maximum tolerated dose (MTD) was determined to be 350 mg once daily. The most common dose-limiting toxicity was Grade 3 QTc prolongation. The most frequent treatment-emergent adverse event was nausea.[8]

#### **Clinical Activity**

Modest clinical activity was observed, with one patient with breast cancer achieving a partial response and 38.6% of patients having stable disease. Pharmacodynamic studies confirmed dose- and exposure-dependent p53 induction in both tumor and surrogate tissues.[8]

# Experimental Protocols Cell Viability Assay (WST-1)

- Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10<sup>4</sup> cells/well.
- Treatment: After 24 hours, treat cells with various concentrations of JNJ-26854165 or vehicle control (DMSO).
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- WST-1 Addition: Add 10 μL of WST-1 reagent to each well.
- Incubation: Incubate for 2-4 hours at 37°C.
- Measurement: Measure the absorbance at 450 nm using a microplate reader.



 Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a non-linear regression model.



Click to download full resolution via product page

Figure 3: Experimental Workflow for Cell Viability Assay.

#### **Western Blot Analysis**

- Cell Lysis: Treat cells with JNJ-26854165 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE: Separate equal amounts of protein (20-30  $\mu$ g) on a 4-12% Bis-Tris polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p53, anti-HDM2, anti-p21, anti-ABCA1, anti-β-actin) overnight at 4°C.
- Washing: Wash the membrane three times with TBST.
- Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Washing: Wash the membrane three times with TBST.



 Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

#### **Cell Cycle Analysis**

- Cell Treatment: Treat cells with JNJ-26854165 for the indicated time.
- Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
- Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.
- Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
- Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
- Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.

#### Conclusion

JNJ-26854165 (**Serdemetan**) is a novel anti-cancer agent with a dual mechanism of action, targeting both the p53-HDM2 pathway and intracellular cholesterol transport. Its ability to induce apoptosis in both p53 wild-type and mutant cancer cells makes it an interesting candidate for further investigation. While the Phase 1 clinical trial demonstrated modest single-agent activity and a dose-limiting QTc prolongation, the preclinical data suggest potential for combination therapies and in specific cancer types. This technical guide provides a comprehensive summary of the key data and methodologies associated with the discovery and development of JNJ-26854165, serving as a valuable resource for researchers in the field of oncology and drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation ... [ouci.dntb.gov.ua]
- 4. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel anticancer agent JNJ-26854165 induces cell death through inhibition of cholesterol transport and degradation of ABCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Initial Testing of JNJ-26854165 (Serdemetan) by the Pediatric Preclinical Testing Program
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. portalrecerca.uab.cat [portalrecerca.uab.cat]
- To cite this document: BenchChem. [The Discovery and Development of JNJ-26854165 (Serdemetan): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2639068#jnj-26854165-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com